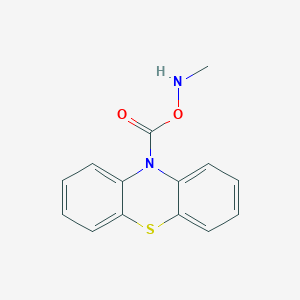
Methylazanyl 10H-phenothiazine-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylazanyl 10H-phenothiazine-10-carboxylate is a chemical compound with the molecular formula C14H12N2O2S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in pharmaceuticals and materials science. This compound is characterized by the presence of a methylazanyl group and a carboxylate group attached to the phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylazanyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10H-phenothiazine. One common method includes the reaction of 10H-phenothiazine with methylamine and carbon dioxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylate group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylazanyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The methylazanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Methylazanyl 10H-phenothiazine-10-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound may have similar therapeutic potential.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methylazanyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Methylazanyl 10H-phenothiazine-10-carboxylate can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic with a similar structure.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Propriétés
Formule moléculaire |
C14H12N2O2S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
methylamino phenothiazine-10-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-15-18-14(17)16-10-6-2-4-8-12(10)19-13-9-5-3-7-11(13)16/h2-9,15H,1H3 |
Clé InChI |
CQJWZQILMRDCEF-UHFFFAOYSA-N |
SMILES canonique |
CNOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


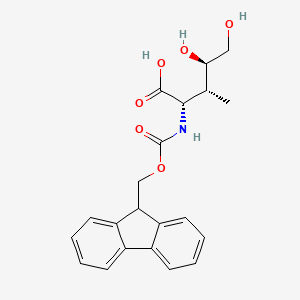
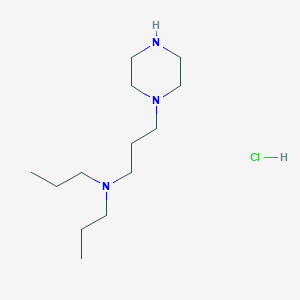


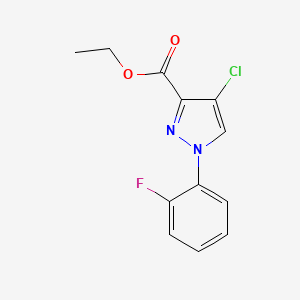
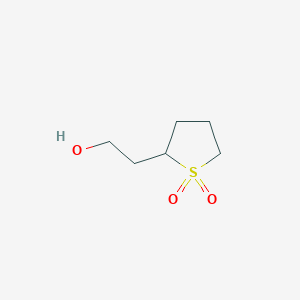
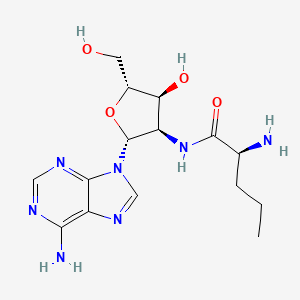
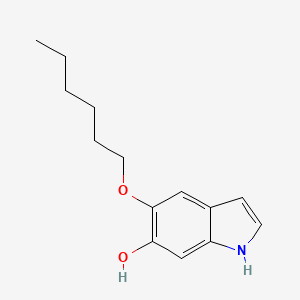
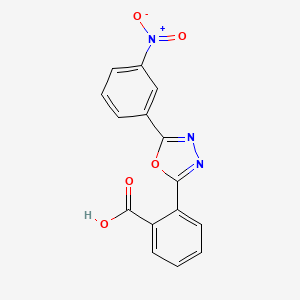
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
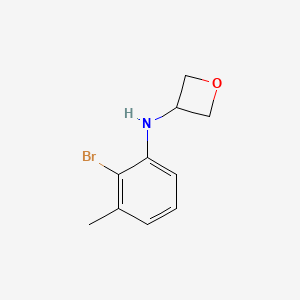

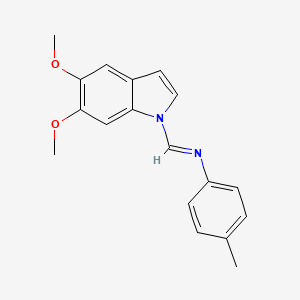
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
